molecular formula C8H9BFNO3 B1426511 (2-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid CAS No. 874289-23-3

(2-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid

Cat. No.: B1426511
CAS No.: 874289-23-3
M. Wt: 196.97 g/mol
InChI Key: STYRVOIKGOQNAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and CAS Registry Number (874289-23-3)

This compound is systematically identified through multiple nomenclature systems and registry databases, providing comprehensive identification for research and commercial applications. The compound is officially registered under Chemical Abstracts Service Registry Number 874289-23-3, which serves as its unique molecular identifier in chemical databases worldwide. This registry number ensures precise identification across international chemical literature and commercial platforms.

The International Union of Pure and Applied Chemistry systematic name for this compound is [2-fluoro-4-(methylcarbamoyl)phenyl]boronic acid, which accurately describes the substitution pattern on the benzene ring. Alternative nomenclature includes several synonyms used in chemical literature and commercial databases. The compound is also known as 4-(N-Methylaminocarbonyl)-2-fluorophenylboronic acid, emphasizing the N-methylaminocarbonyl functional group at the 4-position. Additional synonyms include B-[2-Fluoro-4-[(methylamino)carbonyl]phenyl]boronic acid and Boronic acid, [2-fluoro-4-[(methylamino)carbonyl]phenyl]-.

The MDL number MFCD11856043 provides another standardized identifier for this compound in chemical databases. The PubChem Compound Identifier is 57497292, facilitating access to comprehensive chemical and biological data. These multiple identification systems ensure consistent recognition across various chemical information platforms and research applications.

Table 1: Identification and Registry Information

Parameter Value Source
Chemical Abstracts Service Registry Number 874289-23-3
International Union of Pure and Applied Chemistry Name [2-fluoro-4-(methylcarbamoyl)phenyl]boronic acid
MDL Number MFCD11856043
PubChem Compound Identifier 57497292
Alternative Name 4-(N-Methylaminocarbonyl)-2-fluorophenylboronic acid

Molecular Formula and Structural Features

This compound possesses the molecular formula C8H9BFNO3, representing a molecular weight of 196.97 grams per mole. The compound features a complex arrangement of functional groups that contribute to its unique chemical properties and reactivity profile. The molecular structure incorporates a benzene ring as the central scaffold, with three distinct substituents that define its chemical behavior.

The structural analysis reveals a boronic acid group (-B(OH)2) attached to position 1 of the benzene ring, providing the compound's characteristic organoboron functionality. This boronic acid moiety is particularly valuable for its ability to form reversible covalent bonds with diols and participate in cross-coupling reactions. The fluorine atom occupies position 2 of the benzene ring, introducing electronic effects that influence the compound's reactivity and solubility properties. The presence of fluorine enhances the compound's stability and can affect its biological activity profile.

The methylcarbamoyl group (-CONH-CH3) is positioned at the 4-position of the benzene ring, contributing to the compound's potential for hydrogen bonding and biological interactions. This amide functionality adds polarity to the molecule and provides sites for potential drug-target interactions in pharmaceutical applications. The specific substitution pattern creates a molecule with balanced electronic properties, combining the Lewis acidic character of the boronic acid with the electron-withdrawing effects of both the fluorine atom and the carbonyl group.

The computed properties reveal important structural characteristics that influence the compound's behavior in chemical reactions and biological systems. The compound contains three hydrogen bond donor sites and four hydrogen bond acceptor sites, indicating significant potential for intermolecular interactions. The rotatable bond count of two suggests moderate conformational flexibility, which can be important for binding interactions and reaction accessibility.

Table 2: Molecular and Structural Properties

Property Value Reference
Molecular Formula C8H9BFNO3
Molecular Weight 196.97 g/mol
Exact Mass 197.0659515 Da
Hydrogen Bond Donors 3
Hydrogen Bond Acceptors 4
Rotatable Bonds 2
Monoisotopic Mass 197.0659515 Da

The Simplified Molecular Input Line Entry System representation is O=C(NC)C1=CC=C(B(O)O)C(F)=C1, providing a standardized textual description of the molecular structure. The International Chemical Identifier string InChI=1S/C8H9BFNO3/c1-11-8(12)5-2-3-6(9(13)14)7(10)4-5/h2-4,13-14H,1H3,(H,11,12) offers another standardized representation for database searching and chemical informatics applications.

Historical Context and Emergence in Organic Chemistry Research

The development of this compound must be understood within the broader historical context of boronic acid chemistry and its evolution in organic synthesis. The foundation for boronic acid chemistry was established in 1860 when Frankland first prepared and isolated ethylboronic acid, marking the beginning of organoboron chemistry research. This pioneering work involved treating diethylzinc with triethylborate to obtain triethylborane, which upon slow oxidation in ambient air provided ethylboronic acid.

The systematic study of phenylboronic acid, which serves as the parent compound for substituted phenylboronic acids like this compound, began in 1880 when Michaelis and Becker prepared benzeneboronyl dichloride by heating boron trichloride and diphenyl mercury. This early work established the fundamental synthetic approaches that would later be adapted for more complex substituted boronic acids. The recognition that benzeneboronyl dichloride could be easily hydrolyzed to produce benzeneboronic acid provided a crucial synthetic pathway.

The emergence of this compound as a research compound gained momentum following the development of palladium-catalyzed cross-coupling reactions. The seminal work by Akira Suzuki, who first published the Suzuki reaction in 1979, revolutionized the application of boronic acids in organic synthesis. Suzuki's development of palladium complex catalysts for cross-coupling boronic acids to organohalides provided the foundation for utilizing complex boronic acids like this compound in sophisticated synthetic applications.

The specific synthesis and characterization of this compound represents a more recent development in specialized boronic acid chemistry. Database records indicate that this compound was first registered in chemical databases in 2012, with the PubChem entry being created on 2012-08-08 and most recently modified on 2025-05-24. This timeline reflects the compound's emergence as synthetic methodologies advanced to enable the preparation of highly functionalized boronic acids with multiple substituents.

The compound's development was driven by the growing recognition of boronic acids as versatile synthetic intermediates in pharmaceutical chemistry. The presence of both fluorine and methylcarbamoyl substituents makes this compound particularly valuable for medicinal chemistry applications, where these functional groups can provide enhanced binding affinity and metabolic stability. The boronic acid moiety's ability to participate in Suzuki coupling reactions enables the construction of complex molecular frameworks that are essential in drug discovery and development.

The unique combination of functional groups in this compound reflects the sophisticated understanding of structure-activity relationships that has developed in modern organic chemistry. The fluorine atom provides electronic effects that can influence the compound's reactivity and biological properties, while the methylcarbamoyl group offers sites for hydrogen bonding and potential biological interactions. This careful design of functional group combinations represents the evolution from simple boronic acids to highly specialized synthetic intermediates.

Table 3: Historical Development Timeline

Year Milestone Significance
1860 First boronic acid (ethylboronic acid) prepared by Frankland Foundation of organoboron chemistry
1880 Phenylboronic acid synthesis by Michaelis and Becker Establishment of arylboronic acid chemistry
1979 Suzuki reaction first published Revolution in boronic acid applications
2012 This compound first registered Emergence of specialized functionalized boronic acids

Properties

IUPAC Name

[2-fluoro-4-(methylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BFNO3/c1-11-8(12)5-2-3-6(9(13)14)7(10)4-5/h2-4,13-14H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STYRVOIKGOQNAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)NC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701201830
Record name B-[2-Fluoro-4-[(methylamino)carbonyl]phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701201830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874289-23-3
Record name B-[2-Fluoro-4-[(methylamino)carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874289-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[2-Fluoro-4-[(methylamino)carbonyl]phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701201830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

(2-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the inhibition of serine proteases and other enzymes that interact with boronic acid groups. This compound forms reversible covalent bonds with the active site serine residues of these enzymes, leading to their inhibition. Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, further influencing its biochemical properties .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways by inhibiting key enzymes involved in signal transduction. For instance, it can modulate the activity of kinases and phosphatases, leading to altered phosphorylation states of target proteins. Furthermore, this compound can impact gene expression by affecting transcription factors and other regulatory proteins, ultimately influencing cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the formation of reversible covalent bonds with the active sites of enzymes, leading to their inhibition. This interaction is facilitated by the boronic acid group, which can form a tetrahedral intermediate with the serine residue of serine proteases. Additionally, this compound can bind to other biomolecules through hydrogen bonding and hydrophobic interactions, further modulating their activity and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under physiological conditions, but it can undergo hydrolysis and other degradation processes over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and altered cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, this compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a saturation point for enzyme inhibition .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can influence metabolic flux by inhibiting key enzymes involved in metabolic processes, leading to changes in metabolite levels. Additionally, this compound can interact with cofactors such as NADH and ATP, further modulating metabolic pathways and cellular energy balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, facilitating its uptake and localization within specific cellular compartments. The distribution of this compound can also be influenced by its hydrophobic and hydrophilic properties, affecting its accumulation in different tissues .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound may localize to the cytoplasm, nucleus, or mitochondria, where it can exert its effects on enzyme activity, gene expression, and cellular metabolism .

Biological Activity

(2-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid is a boronic acid derivative with notable biological activity, particularly in medicinal chemistry. This compound has garnered interest due to its potential therapeutic applications, including its role as a proteasome inhibitor and its interactions with various biological pathways.

  • IUPAC Name : this compound
  • Molecular Formula : C9H10BFO3N
  • CAS Number : 874289-23-3

Boronic acids, including this compound, are known to interact with diols and polyols, forming reversible covalent bonds. This property is significant in drug design, especially for targeting glycoproteins and polysaccharides that are overexpressed in certain cancers.

Key Mechanisms:

  • Proteasome Inhibition : This compound has been shown to inhibit the proteasome pathway, which is crucial for degrading ubiquitinated proteins involved in cell cycle regulation and apoptosis. The inhibition leads to accumulation of pro-apoptotic factors, promoting cancer cell death .
  • Antiviral Activity : Studies indicate that boronic acids can inhibit HIV replication by interfering with viral proteases. The compound exhibits a competitive inhibition mechanism against HIV-1 protease, showcasing an affinity significantly higher than standard antiretroviral drugs like darunavir .

Biological Activity

The biological activity of this compound can be summarized as follows:

Activity Description IC50 Value
Proteasome InhibitionInhibits cell cycle progression at G2/M phase in cancer cells6.74 nM
Antiviral ActivityInhibits HIV-1 replication and p24 capsid protein synthesis5 µM
Biofilm FormationReduces biofilm formation in Pseudomonas aeruginosaNot specified

Case Studies

  • Cancer Therapy : A study demonstrated that this compound effectively inhibits the growth of U266 cells by inducing apoptosis through proteasome inhibition. The compound's ability to halt the cell cycle at the G2/M checkpoint was pivotal in its mechanism .
  • HIV Research : Another investigation focused on the antiviral properties of this boronic acid derivative, revealing its ability to bind effectively to the active site of HIV-1 protease. The binding affinity was quantified using X-ray crystallography, confirming its potential as a lead compound in the development of new antiretroviral therapies .

Pharmacokinetics

Pharmacokinetic studies have shown that this compound can be administered intravenously, although further optimization is needed to enhance its bioavailability and therapeutic concentration at target sites .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Table 1 highlights key structural analogs and their substituent profiles:

Compound Name CAS Molecular Formula Substituents (Position) Molecular Weight TPSA* (Ų) Reference
(2-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid 874289-23-3 C₈H₉BFNO₃ 2-F, 4-methylcarbamoyl 196.97 66.9†
(4-(Dimethylcarbamoyl)phenyl)boronic acid 405520-68-5 C₉H₁₂BNO₃ 4-dimethylcarbamoyl 193.01 55.3
4-(3-Fluorophenylcarbamoyl)phenylboronic acid 874288-05-8 C₁₃H₁₁BFNO₃ 4-(3-fluorophenylcarbamoyl) 259.04 75.5
2-Fluoro-4-(piperidine-1-carbonyl)phenylboronic acid 874289-26-6 C₁₂H₁₅BFNO₃ 2-F, 4-piperidine-1-carbonyl 251.06 67.5
2-Fluoro-4-methylthiophenylboronic acid 957060-84-3 C₇H₈BFO₂S 2-F, 4-methylthio 186.01 62.7
4-Fluoro-2-methylphenylboronic acid 139911-29-8 C₇H₈BFO₂ 4-F, 2-methyl 153.95 40.5

*TPSA: Topological Polar Surface Area; †Estimated based on analogous structures.

Key Observations :

  • Carbamoyl vs. Methylthio : The methylcarbamoyl group in the target compound increases polarity (TPSA ≈66.9 Ų) compared to methylthio (TPSA ≈62.7 Ų), enhancing solubility but reducing membrane permeability .
  • Bulkier Groups : Piperidine-1-carbonyl (MW 251.06) increases molecular weight and steric bulk compared to methylcarbamoyl (MW 196.97), which may affect binding pocket compatibility .

Insights :

    Q & A

    Q. What are the optimal synthetic routes for (2-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid, and how can purity be maximized?

    The synthesis of structurally analogous boronic acids typically involves multi-step functionalization of the phenyl ring. For example, similar compounds like (2-Amino-4-fluorophenyl)boronic acid are synthesized via sequential halogenation, amidation, and Miyaura borylation reactions . Key steps include:

    • Halogenation : Introducing fluorine via electrophilic substitution or directed ortho-metalation.
    • Amidation : Coupling methylcarbamoyl groups using carbodiimide-based reagents (e.g., EDC/HOBt) under inert conditions.
    • Borylation : Miyaura borylation with bis(pinacolato)diboron and a palladium catalyst (e.g., Pd(dppf)Cl₂) in THF at 80°C .
      Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradients) ensures >95% purity. Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹¹B NMR to confirm boronic acid integrity .

    Q. How should researchers handle and store this compound to prevent degradation?

    Boronic acids are moisture-sensitive and prone to protodeboronation. Based on safety data for structurally similar compounds:

    • Storage : Under inert gas (argon/nitrogen) at 2–8°C in sealed, desiccated containers. Avoid exposure to light .
    • Handling : Use gloves and PPE to prevent skin/eye contact. If inhaled, move to fresh air and seek medical attention .
    • Stability : Monitor via periodic NMR to detect decomposition (e.g., loss of boronic acid peak at δ 7–9 ppm in ¹¹B NMR) .

    Advanced Research Questions

    Q. What mechanistic insights explain the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?

    The fluorine and methylcarbamoyl substituents influence electronic and steric effects:

    • Electron-Withdrawing Fluorine : Enhances electrophilicity of the boron atom, accelerating transmetalation with palladium catalysts .
    • Methylcarbamoyl Group : Steric hindrance may slow oxidative addition but improves regioselectivity. Computational studies (DFT) on similar compounds suggest that the carbamoyl group stabilizes transition states via hydrogen bonding with bases like K₂CO₃ .
      Methodological Note : Optimize reaction conditions by screening Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dtbpf)) and solvents (DME vs. toluene) to balance reactivity and side reactions .

    Q. How can researchers resolve contradictions in reported catalytic efficiencies of this boronic acid in diverse coupling systems?

    Discrepancies often arise from subtle differences in experimental design:

    • Case Study : A 2024 study on (2,3-Difluoro-4-(trifluoromethoxy)phenyl)boronic acid showed 80% yield in DME with Pd(OAc)₂, but <50% yield in THF due to solvent coordination effects .
    • Troubleshooting :
      • Baseline Controls : Compare results against reference substrates (e.g., phenylboronic acid).
      • Kinetic Profiling : Use in situ IR or ¹⁹F NMR to track reaction progress and identify bottlenecks .
      • Impurity Analysis : LC-MS to detect protodeboronation byproducts (e.g., phenol derivatives) .

    Q. What strategies enhance the compound’s binding affinity to biomolecules like glycoproteins?

    Boronic acids reversibly bind diols via boronate ester formation. For this compound:

    • Structural Tuning : The methylcarbamoyl group can be modified to introduce hydrogen-bond donors/acceptors, improving affinity for specific glycosylation sites .
    • Assay Design : Surface plasmon resonance (SPR) with immobilized lectins or glycan arrays quantifies binding kinetics (ka/kd). A 2024 study on [4-(1-Carbamoylcyclopropyl)phenyl]boronic acid demonstrated a 10-fold affinity increase for mannose-rich glycoproteins via SPR .
    • pH Optimization : Conduct binding assays at pH 8.5–9.0 to favor boronate-diol complexation .

    Methodological Notes

    • Spectral Characterization : ¹⁹F NMR (CDCl₃, δ -110 to -120 ppm for aromatic F) and ¹¹B NMR (δ 28–32 ppm for boronic acid) are critical for structural validation .
    • Computational Tools : Gaussian or ORCA for modeling transition states and substituent effects .
    • Safety Protocols : Adhere to OSHA HCS guidelines for boronic acid handling, including emergency eyewash stations and fume hoods .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    (2-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid
    Reactant of Route 2
    Reactant of Route 2
    (2-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.